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molecular formula C7H8O3S B1303429 Methyl 4-methoxythiophene-3-carboxylate CAS No. 65369-22-4

Methyl 4-methoxythiophene-3-carboxylate

Cat. No. B1303429
M. Wt: 172.2 g/mol
InChI Key: LQIVVUILGDRRHE-UHFFFAOYSA-N
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Patent
US04239897

Procedure details

15 Parts by volume of a Cl2 /CCl4 solution (7.1 parts of chlorine in 100 parts of CCl4) are added in the course of 10 minutes to a solution, cooled to 0° C., of 1.74 parts of 3-methoxy-dihydrothiophene-4-carboxylic acid methyl ester in 15 parts by volume of CCl4. The mixture is kept at 0° C. for one hour. The end product is isolated from the reaction mixture by the method described in Example 1c. 1.6 parts (93% of theory) of 3-methoxythiophene-4-carboxylic acid methyl ester of melting point 66°-67° C. are obtained.
Name
Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxy-dihydrothiophene-4-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCl.C(Cl)(Cl)(Cl)Cl.[CH3:8][O:9][C:10]([C:12]1[CH:13]([O:17][CH3:18])[CH2:14][S:15][CH:16]=1)=[O:11]>C(Cl)(Cl)(Cl)Cl>[CH3:8][O:9][C:10]([C:12]1[C:13]([O:17][CH3:18])=[CH:14][S:15][CH:16]=1)=[O:11] |f:0.1|

Inputs

Step One
Name
Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl.C(Cl)(Cl)(Cl)Cl
Step Two
Name
3-methoxy-dihydrothiophene-4-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C(CSC1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The end product is isolated from the reaction mixture by the method

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C=1C(=CSC1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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